4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Description

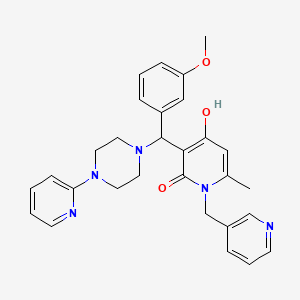

The compound 4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative with a complex structure featuring multiple pharmacologically relevant moieties:

- A pyridin-2(1H)-one core (a heterocyclic ring system known for diverse bioactivity ).

- A 4-(pyridin-2-yl)piperazine substituent, which is frequently associated with receptor-binding interactions (e.g., serotonin or dopamine receptors) .

- A 3-methoxyphenyl group and pyridin-3-ylmethyl side chain, which may enhance lipophilicity and target engagement.

Properties

IUPAC Name |

4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-21-17-25(35)27(29(36)34(21)20-22-7-6-11-30-19-22)28(23-8-5-9-24(18-23)37-2)33-15-13-32(14-16-33)26-10-3-4-12-31-26/h3-12,17-19,28,35H,13-16,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOADSIXSNJDKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=N5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups, such as hydroxyl, methoxy, and piperazine moieties, which contribute to its biological activity. The presence of pyridine rings enhances its interaction with biological targets.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, indicating potential applications in psychiatric disorders.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Target/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | IDH1 (Isocitrate Dehydrogenase) | 38 | |

| Antimicrobial | Escherichia coli | 12.5 | |

| Receptor Interaction | 5-HT Receptors | 15 | |

| Cytotoxicity | Cancer Cell Lines | 20 |

Case Study 1: Antidiabetic Properties

A study investigated the antidiabetic effects of derivatives similar to the compound . The results indicated significant reductions in blood glucose levels in diabetic models, attributed to enhanced insulin sensitivity and glucose uptake by cells.

Case Study 2: Antimicrobial Efficacy

In another study, the compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting a potential role in treating resistant bacterial infections.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the piperazine and pyridine rings have shown improved efficacy against target enzymes and receptors. For instance, introducing electron-withdrawing groups significantly increased enzyme inhibition potency, highlighting the importance of structural modifications in drug design.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives (Table 1):

Key Observations :

- The pyridin-2(1H)-one core is critical for antioxidant and antimicrobial activities, as seen in . The target compound’s hydroxyl and methoxy groups may enhance radical scavenging compared to less-polar derivatives.

- Pyridin-3-ylmethyl and pyridin-2-yl groups may improve blood-brain barrier penetration relative to simpler phenyl derivatives .

Pharmacological and Functional Comparisons

- Antioxidant Activity : The target compound’s hydroxyl group at position 4 mirrors bioactive derivatives in , where bromophenyl and hydroxyl-methoxyphenyl substituents correlated with high antioxidant activity (67–79%). Its 3-methoxyphenyl group may further modulate redox properties.

- Antimicrobial Potential: Piperazine and pyridine moieties in related compounds () show moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s dual pyridine rings could enhance bacterial membrane disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.